molecular formula C6H9CrO6 B085849 CHROMIC ACETATE CAS No. 1066-30-4

CHROMIC ACETATE

Cat. No.: B085849
CAS No.: 1066-30-4
M. Wt: 229.13 g/mol
InChI Key: WYYQVWLEPYFFLP-UHFFFAOYSA-K
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Description

CHROMIC ACETATE, commonly known as basic chromium acetate, is a coordination compound with the formula [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺. This compound is characterized by its distinctive structure, featuring octahedral chromium(III) centers conjoined by oxo and acetate bridging ligands. It typically appears as a blue/grey-green powder and is soluble in water .

Mechanism of Action

Target of Action

Chromium(III) acetate, also known as chromic acetate, primarily targets the insulin receptors on cell surfaces . Chromium is biologically active as part of an oligopeptide—chromodulin—potentiating the effect of insulin by facilitating insulin binding to receptors at the cell surface .

Mode of Action

Chromium(III) acetate interacts with its targets by acting as a cofactor of insulin . This interaction enhances the role of insulin, a critical hormone that controls blood sugar and helps bring glucose into cells where it’s used for bodily energy .

Biochemical Pathways

Chromium(III) acetate affects the carbohydrate, lipid, and protein metabolism pathways . It is also involved in the oxidation of alcohols . The compound adds the alcohol oxygen to chromium, making it a good leaving group. A base, likely water, can then remove a proton from the carbon, forming a new π bond and breaking the O-Cr bond .

Pharmacokinetics

It’s known that the concentration of hydrogen peroxide is directly proportional to the concentration of this compound produced from the reaction . The this compound produced is measured calorimetrically at 570 nm .

Result of Action

The molecular and cellular effects of chromium(III) acetate’s action are diverse. It plays a crucial role in normal glucose metabolism and peripheral nerve function . Chromium-induced free radicals lead to changes in cell signaling that plays an important role in the carcinogenic mechanism of Cr (VI). Cr (III) may form complexes with peptides, proteins, and DNA that leads to DNA–protein crosslinks, DNA breakage, and alteration of cellular signaling pathways .

Action Environment

This compound gives aqueous solutions that are basic (neutralize acids). These neutralizations generate only a little heat . It is neither a strong reducing agent nor oxidizing agent, but can serve as both . The compound is a grayish-green to bluish-green solid and is soluble in water . Its action, efficacy, and stability can be influenced by environmental factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

Chromic Acetate is biologically active as part of an oligopeptide—chromodulin—potentiating the effect of insulin by facilitating insulin binding to receptors at the cell surface . With this compound acting as a cofactor of insulin, its activity in the organism is parallel to insulin functions .

Cellular Effects

Chronic exposure and bioaccumulation of this compound, as a heavy metal, can cause toxicity and numerous pathophysiological defects, including allergic reactions, anemia, burns, and sores especially in the stomach and small intestine, damage to sperm along with the male reproductive system, and affect various biological systems .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented in the literature. It is known that this compound gives aqueous solutions that are basic (neutralize acids). These neutralizations generate only a little heat .

Dosage Effects in Animal Models

Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

This compound is involved in the metabolism of acetyl-coenzyme A (acetyl-CoA), which confers numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation . Despite its importance as a nutrient for cellular metabolism, its source has been unclear .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented in the literature. It is known that this compound gives aqueous solutions that are basic (neutralize acids). These neutralizations generate only a little heat .

Subcellular Localization

Rna subcellular localization is known to control the localization of mRNA to desired subcellular compartments: directed transport, protection from mRNA degradation, and passive diffusion before local entrapment .

Preparation Methods

Synthetic Routes and Reaction Conditions: CHROMIC ACETATE can be synthesized by reacting chromium(III) oxide with acetic acid. The reaction is typically carried out by heating the mixture to 70-80°C while stirring for about 6 hours. The molar ratio of acetic acid to water to chromium(III) oxide is usually maintained at 2:30:0.5-0.65 .

Industrial Production Methods: The industrial production of chromium(III) acetate follows a similar process, with careful control of reaction conditions to ensure high yield and purity. The product is then separated, dried, and screened to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: CHROMIC ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

CHROMIC ACETATE is unique due to its distinctive structure and wide range of applications. Similar compounds include:

    Chromium(III) nitrate: Used in the preparation of other chromium compounds.

    Chromium(III) oxide: Employed as a pigment and in the production of refractory materials.

    Chromium(III) acetylacetonate: Utilized as a catalyst in organic synthesis.

This compound stands out due to its specific coordination geometry and its role in various scientific and industrial applications.

Properties

IUPAC Name

chromium(3+);triacetate
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InChI

InChI=1S/3C2H4O2.Cr/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3
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InChI Key

WYYQVWLEPYFFLP-UHFFFAOYSA-K
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Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Cr+3]
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Molecular Formula

C6H9CrO6
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DSSTOX Substance ID

DTXSID4020327
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Molecular Weight

229.13 g/mol
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Physical Description

Chromic acetate appears as a grayish green to bluish green powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in tanning and in textile dyeing., Dry Powder; Dry Powder, Liquid; Liquid, Blue-green solid; Soluble in water; [HSDB]
Record name CHROMIC ACETATE
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Record name Acetic acid, chromium(3+) salt (3:1)
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Boiling Point

212 °F at 760 mmHg for aqueous solution (USCG, 1999)
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Solubility

In water, 675 g/L at 20 °C, pH 5 (OECD Guideline 105 (Water Solubility)), 2 g/L of acetone at 15 °C; 45.4 g/L of methanol at 15 °C
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Density

1.3 (USCG, 1999) - Denser than water; will sink, 1.56 g/cu cm at 22.95 °C (OECD Guideline 109 (Density of Liquids and Solids))
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Impurities

The commercial material, usually sold a a concentrated solution of the basic acetate, Cr(OH)(C2H3O2)2, contains Na acetate or Na2SO4 impurities.
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Color/Form

Blue-green powder

CAS No.

1066-30-4, 17593-70-3, 39430-51-8
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Melting Point

>400 °C (OECD Guideline 102 (Melting point / Melting Range) resp. EU A.1 (melting / freezing temperature))
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Synthesis routes and methods

Procedure details

Chromium Micelle: Weighed 10 grams of chromic oxide (Cr2O3) and added to a 4 liter beaker. The contents of the beaker were slurried with 200 ml of distilled water. 12.5 ml of glacial acetic acid were added to produce a chromic (III) acetate in solution. 100 grams of chrysotile asbestos (Union Carbide, high purity, grade 7) were added. The contents of the beaker were diluted to 3.5 liters with distilled water, followed by heating to 100° C., and stirring to provide adequate mixing with the chromic acetate. 200 ml of 1 N sodium hydroxide were added to the suspension to precipitate a chromium (III) oxide micelle onto the asbestos surface. The product was removed from the heat source and allowed to cool. The product was collected by vacuum filtration using a Whatman #1 filter. The resulting dark green product was allowed to air dry for 16 hours. The filter cake was dried at 330° F. for 90 minutes. The dry cake was fiberized by use of a blender at high speed for 1 minute. A sample of the product was completely dissolved by treatment with 20% by weight sodium peroxide at 850° C. Elemental analysis is shown in Table I. HF insoluble matter was increased to 53% compared to 8.6% for an untreated chrysotile as shown in Table II.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
chromic oxide
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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